N-D-Xylosyldimethylamine hydrochloride
Description
N-D-Xylosyldimethylamine hydrochloride is a glycosylamine derivative comprising a xylose moiety conjugated to dimethylamine, with a hydrochloride counterion. However, specific data on its synthesis, properties, or applications are absent in the provided sources.
Properties
CAS No. |
179902-33-1 |
|---|---|
Molecular Formula |
C7H16ClNO4 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(3R,4S,5R)-2-(dimethylamino)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c1-8(2)7-6(11)5(10)4(9)3-12-7;/h4-7,9-11H,3H2,1-2H3;1H/t4-,5+,6-,7?;/m1./s1 |
InChI Key |
IZGHTMSDZUNRSO-VETZBGQHSA-N |
SMILES |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
Isomeric SMILES |
CN(C)C1[C@@H]([C@H]([C@@H](CO1)O)O)O.Cl |
Canonical SMILES |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
Synonyms |
(3R,4S,5R)-2-dimethylaminooxane-3,4,5-triol hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The evidence highlights several amine hydrochlorides and related compounds, enabling indirect comparisons based on structural motifs, hazards, and applications.
Table 1: Key Properties of Similar Hydrochlorides
Structural and Functional Analysis
N-Nitrosodimethylamine vs. N-D-Xylosyldimethylamine Hydrochloride Structural Differences: N-Nitrosodimethylamine contains a nitroso group (-N=O) absent in the glycosylamine structure. Hazard Profile: N-Nitrosodimethylamine is a potent carcinogen (OSHA-regulated), whereas glycosylamines like this compound are generally less toxic due to their sugar-derived stability .
Benzydamine Hydrochloride and Memantine Hydrochloride
- Functional Groups : Both contain aromatic or bulky substituents, contrasting with the aliphatic dimethylamine and xylose in N-D-Xylosyldimethylamine.
- Applications : Benzydamine and memantine are clinically used, suggesting that glycosylamine hydrochlorides might also target neurological or inflammatory pathways, though specific studies are lacking .
Diethylamine Hydrochloride and 2-Chloro-N,N-diethylethylamine Hydrochloride
- Reactivity : These simpler hydrochlorides are reactive intermediates in organic synthesis. The xylosyl group in N-D-Xylosyldimethylamine may confer stereoselectivity or biocompatibility, useful in drug delivery systems .
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